molecular formula C23H26N4O B14204648 Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-84-6

Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14204648
CAS No.: 832734-84-6
M. Wt: 374.5 g/mol
InChI Key: FLYNGGUHCBYCGZ-UHFFFAOYSA-N
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Description

Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a quinoline core structure substituted with a pyrimidine ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes for quinoline derivatives include the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

For the specific compound Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-, the synthetic route would likely involve the following steps:

  • Formation of the quinoline core.
  • Introduction of the pyrimidine ring through a nucleophilic substitution reaction.
  • Attachment of the piperidine moiety via an ether linkage.

Industrial Production Methods

Industrial production of quinoline derivatives often employs continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact . Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being used to produce these compounds on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a quinoline core with a pyrimidine ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

832734-84-6

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

8-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]quinoline

InChI

InChI=1S/C23H26N4O/c1-2-8-19(7-1)27-13-10-20(11-14-27)28-23-25-15-18(16-26-23)21-9-3-5-17-6-4-12-24-22(17)21/h3-6,9,12,15-16,19-20H,1-2,7-8,10-11,13-14H2

InChI Key

FLYNGGUHCBYCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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